1-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Overview
Description
1-(2-Chloro-4-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12ClNO It is characterized by the presence of a chloro group and a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety
Scientific Research Applications
1-(2-Chloro-4-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of amine-containing compounds with biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxyphenethylamine have been reported to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Mode of Action
Based on the structural similarity to 4-methoxyphenethylamine, it might interact with its targets by inhibiting the enzymatic activity, leading to changes in the levels of monoamine neurotransmitters .
Biochemical Pathways
Given its potential role as a monoamine oxidase inhibitor, it could impact the metabolic pathways of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin .
Result of Action
If it acts as a monoamine oxidase inhibitor like 4-methoxyphenethylamine, it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitter .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups replacing the chloro group.
Comparison with Similar Compounds
- 1-(4-Chloro-2-methoxyphenyl)ethan-1-amine
- 1-(2-Chloro-4-methoxyphenyl)ethanone
- 1-(4-Methoxyphenyl)ethan-1-amine
Comparison:
- Structural Differences: The position of the chloro and methoxy groups on the phenyl ring can significantly affect the compound’s reactivity and interaction with biological targets.
- Unique Properties: 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological or chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(2-chloro-4-methoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGCEWSKWRTWIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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